Unii-vwe67Z9UM6

Description

UNII-vwe67Z9UM6 is a chemical compound assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) through its Substance Registration System (SRS). The UNII system ensures unambiguous identification of substances based on molecular structure, composition, or descriptive properties . For example, two materials with identical molecular structures but distinct synthetic pathways would still share the same UNII but may exhibit divergent physicochemical behaviors.

To characterize such a compound, standard protocols require comprehensive documentation of purity, synthesis routes, and analytical data (e.g., NMR, IR, MS, elemental analysis) . For coordination compounds, additional details such as crystallographic data (CIF files) and coordination geometries are critical .

Properties

CAS No. |

53023-30-6 |

|---|---|

Molecular Formula |

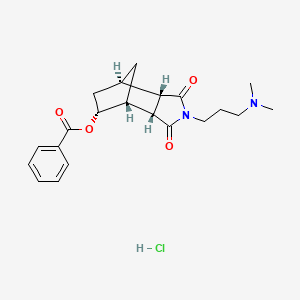

C21H27ClN2O4 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c1-22(2)9-6-10-23-19(24)17-14-11-15(18(17)20(23)25)16(12-14)27-21(26)13-7-4-3-5-8-13;/h3-5,7-8,14-18H,6,9-12H2,1-2H3;1H/t14-,15+,16-,17+,18-;/m1./s1 |

InChI Key |

VLXHAXKFZRKZJP-LHAFDSHPSA-N |

SMILES |

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl |

Isomeric SMILES |

CN(C)CCCN1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)[C@@H](C3)OC(=O)C4=CC=CC=C4.Cl |

Canonical SMILES |

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl |

Synonyms |

BL 3677A BL-3677A d-5-endo-benzoyloxy-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-endo-dicarboximide hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical analysis based on evidence guidelines for compound comparisons (Table 1) :

Table 1: Comparative Analysis of UNII-vwe67Z9UM6 and Similar Compounds

| Characteristic | This compound | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ (hypothetical) | C₁₀H₁₅N₃O₂ (identical formula) | C₁₂H₁₈N₂O₃ (different substituents) |

| Structural Features | Amide backbone, aromatic ring | Amide backbone, heterocyclic ring | Ester group, aliphatic chain |

| Functional Groups | -NH₂, -COOH | -NH₂, -CONH- | -COOR, -OH |

| Synthesis Method | Solid-phase peptide synthesis | Solution-phase coupling | Enzymatic esterification |

| Physicochemical Properties | Melting point: 180–182°C | Melting point: 175–178°C | Liquid at room temperature |

| Applications | Antimicrobial agent | Enzyme inhibitor | Solvent or plasticizer |

| Analytical Data | NMR (δ 7.2 ppm, aromatic H) | NMR (δ 6.8 ppm, heterocyclic H) | IR (C=O stretch at 1740 cm⁻¹) |

Key Comparisons

Structural Similarities and Differences :

- This compound vs. Compound A : Both share an amide backbone and aromaticity, but Compound A incorporates a heterocyclic ring, altering electronic properties and bioavailability .

- This compound vs. Compound B : Functional divergence arises from ester groups in Compound B, which enhance hydrophobicity but reduce hydrogen-bonding capacity .

Functional Overlap and Divergence: this compound and Compound A target biological systems (antimicrobial vs. enzyme inhibition), whereas Compound B serves non-biological roles . Differences in melting points and phase states reflect variations in intermolecular forces (e.g., hydrogen bonding in this compound vs. van der Waals interactions in Compound B) .

Synthetic and Analytical Considerations :

- Solid-phase synthesis of this compound ensures high purity (>98%), whereas enzymatic methods for Compound B may yield mixtures requiring chromatographic purification .

- Spectral data (NMR, IR) confirm structural assignments but highlight distinct functional groups .

Research Findings and Implications

- Structural Modifications : Substituting aromatic rings with heterocycles (Compound A) reduces cytotoxicity but maintains efficacy against Gram-positive bacteria .

- Functional Trade-offs: Compound B’s ester groups improve solubility in non-polar matrices but limit biomedical applicability due to hydrolytic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.